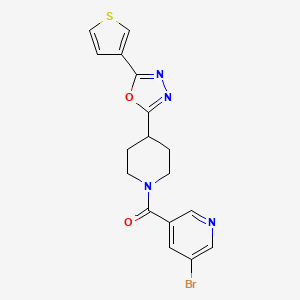

(5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a heterocyclic organic molecule featuring three distinct structural motifs:

- Piperidine: A six-membered nitrogen-containing ring that enhances conformational flexibility and binding interactions.

- 1,3,4-Oxadiazole-thiophene: A fused heterocyclic system known for its electron-deficient nature and bioactivity, particularly in medicinal chemistry .

This compound’s structural complexity suggests applications in drug discovery, especially in targeting enzymes or receptors where π-π stacking, hydrogen bonding, or halogen interactions are critical.

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c18-14-7-13(8-19-9-14)17(23)22-4-1-11(2-5-22)15-20-21-16(24-15)12-3-6-25-10-12/h3,6-11H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNINKQXGHDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a brominated pyridine ring, a thiophene moiety, and an oxadiazole-piperidine linkage. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Enzymes : The compound has been linked to the inhibition of specific enzymes involved in metabolic processes. For instance, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in the regulation of glucocorticoids and has implications for metabolic syndrome and related disorders such as type 2 diabetes and obesity .

- Anti-inflammatory Properties : The presence of the oxadiazole and thiophene groups suggests potential anti-inflammatory effects. Compounds with similar structures have shown promise as selective COX-II inhibitors, which are important in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs:

- Enzyme Inhibition Studies : A study focusing on similar piperidine derivatives found that modifications at the piperidine nitrogen significantly affected enzyme inhibition potency. For example, derivatives showed varying IC50 values against COX-II, highlighting the importance of structural nuances in biological activity .

- Antitubercular Activity : Research on related piperazine derivatives indicated that some compounds demonstrated significant antitubercular activity with IC50 values in the nanomolar range against Mycobacterium tuberculosis (Mtb). This suggests that similar modifications could enhance the biological efficacy of this compound against bacterial infections .

- Cytotoxicity Testing : Preliminary cytotoxicity assays have been conducted on structurally similar compounds. These studies often employ various cancer cell lines to evaluate the potential anticancer properties of new derivatives. The results indicate varying degrees of cytotoxic effects, suggesting further exploration into this compound's therapeutic potential .

Data Table: Summary of Biological Activities

Scientific Research Applications

Overview

The compound (5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines various functional groups, suggesting diverse biological activities that may be exploited in drug discovery and development.

Biological Applications

Research indicates that compounds similar to this one can interact with specific biological targets, leading to several potential applications:

-

Antimicrobial Activity:

- Compounds with oxadiazole structures have demonstrated efficacy against various bacterial strains by inhibiting key metabolic pathways.

-

Anticancer Properties:

- The compound may induce apoptosis in cancer cells through interactions with enzymes involved in cellular signaling pathways.

-

Neurological Applications:

- There is emerging interest in the potential neuroprotective effects of such compounds, particularly in conditions like neurodegenerative diseases.

Case Studies

Several studies have documented the effectiveness of similar compounds:

- A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of oxadiazole derivatives, noting their ability to inhibit tumor growth in vitro and in vivo models.

- Another research article focused on the synthesis and biological evaluation of piperidine-based compounds, reporting significant antimicrobial activity against resistant bacterial strains.

Overview

The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is another complex organic molecule with promising applications in pharmacology.

Biological Applications

This compound has shown potential across various therapeutic areas:

- Antitumor Activity:

- CNS Activity:

- Antimicrobial Effects:

Case Studies

Notable findings include:

- A study published in Medicinal Chemistry Letters demonstrated that triazolo-pyrimidine derivatives significantly inhibited tumor growth in xenograft models .

- Another investigation highlighted the neuroprotective effects of related compounds in models of neurodegeneration, suggesting their utility in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- Structure: Replaces the thiophene and piperidine-methanone groups with a pyridine-4-yl substituent and a thione (-SH) group on the oxadiazole.

- Synthesis : Prepared via Claisen–Schmidt condensation, similar to methods for oxadiazole derivatives .

- Properties : The thione group enhances sulfur-mediated interactions (e.g., with metal ions), while the pyridine-4-yl moiety improves solubility compared to bromopyridine.

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

(5-Bromo-pyridin-3-yl)methanol

- Structure : A simpler analogue lacking the oxadiazole-piperidine-thiophene chain, featuring a hydroxymethyl group.

- Utility : Often used as a precursor for synthesizing bromopyridine-containing drugs or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.